

Introduction: The Active Metabolite of Clinical Significance

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Compound of Interest

Compound Name: 17-Deacetyl vecuronium bromide

Cat. No.: B045239

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Vecuronium bromide is a widely utilized non-depolarizing neuromuscular blocking agent in clinical anesthesia, valued for its intermediate duration of action and cardiovascular stability.[1] [2] However, the biotransformation of vecuronium yields metabolites that are not inert. The principal metabolite, **17-Deacetyl vecuronium bromide** (also known as 3-desacetylvecuronium), is a pharmacologically active compound with significant neuromuscular blocking properties.[3][4]

The clinical relevance of 17-Deacetyl vecuronium comes to the forefront during prolonged administration of its parent compound, particularly in the intensive care unit (ICU) setting.[3] Accumulation of this metabolite can lead to a significant and unpredictable extension of neuromuscular blockade, complicating patient management and weaning from mechanical ventilation.[3] This guide provides a detailed examination of the pharmacological profile of 17-Deacetyl vecuronium, offering researchers and drug development professionals a comprehensive understanding of its mechanism, kinetics, and clinical implications.

Chemical and Physical Properties

17-Deacetyl vecuronium is the product of deacetylation at the 17-position of the steroid nucleus of vecuronium.[5] This structural modification, while seemingly minor, has a discernible impact on the molecule's pharmacokinetic and pharmacodynamic properties.

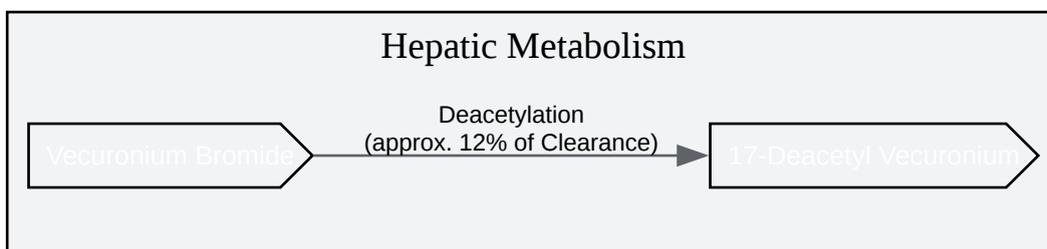
- IUPAC Name: [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate bromide[6]

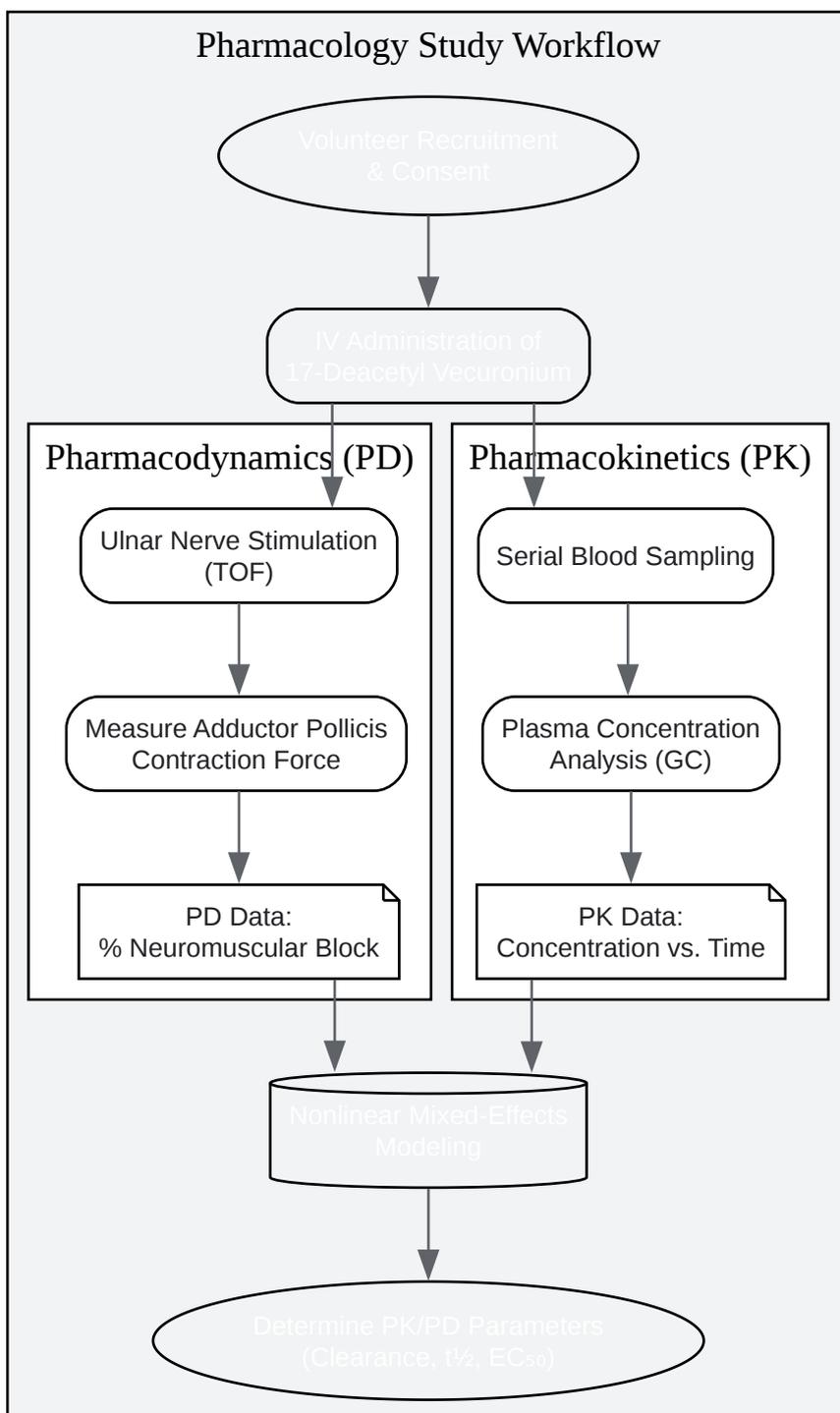
- Molecular Formula: $C_{32}H_{55}BrN_2O_3$ [6]
- Molecular Weight: 595.7 g/mol [6]
- Synonyms: 3-Desacetyl Vecuronium, 17-hydroxyvecuronium, ORG-NC-58[6]

Mechanism of Action: Competitive Antagonism at the Nicotinic Receptor

Similar to its parent compound, 17-Deacetyl vecuronium functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor end-plate of the neuromuscular junction.[2][7][8] By binding to these receptors, it prevents acetylcholine from depolarizing the postsynaptic membrane, thereby inhibiting muscle contraction and leading to skeletal muscle relaxation.[8]

The neuromuscular blockade is non-depolarizing, a characteristic feature of the aminosteroid class of muscle relaxants.[9] The effects can be reversed by increasing the concentration of acetylcholine at the synapse, which is typically achieved by administering acetylcholinesterase inhibitors like neostigmine or edrophonium.[2]





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